isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core, makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.
Introduction of Substituents: The chlorobenzylidene, methoxyphenyl, and other substituents are introduced through various substitution reactions, often using reagents like halides and organometallic compounds.
Esterification: The final step may involve esterification to introduce the isopropyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization and esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities, making it a candidate for drug development.
Medicine
Medicinal applications of this compound could include its use as a lead compound for the development of new pharmaceuticals. Its potential biological activities make it a subject of interest for medicinal chemists.
Industry
In the industrial sector, this compound may find applications in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may include different substituents on the thiazolopyrimidine core, leading to variations in biological activity.
Benzylidene Derivatives: Compounds with similar benzylidene groups may exhibit comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of substituents and the resulting biological activities. Its distinct structure may offer advantages in terms of selectivity and potency in various applications.
Properties
Molecular Formula |
C25H23ClN2O4S |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23ClN2O4S/c1-14(2)32-24(30)21-15(3)27-25-28(22(21)16-9-11-18(31-4)12-10-16)23(29)20(33-25)13-17-7-5-6-8-19(17)26/h5-14,22H,1-4H3/b20-13+ |
InChI Key |
CLEBCDFIYKXZFN-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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